molecular formula C10H12BrClO B1448543 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene CAS No. 1461706-83-1

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Cat. No. B1448543
CAS RN: 1461706-83-1
M. Wt: 263.56 g/mol
InChI Key: GVEWPVQWZFDRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene, also known as 4-Bromo-2-methoxy-1-(3-chloropropyl)benzene, is a synthetic aromatic compound which has been used in various scientific research applications. This compound is a derivative of benzene, and is characterized by a bromine atom and a chloropropyl group. It is a colorless, volatile liquid with a sweet odor.

Scientific Research Applications

Synthesis and Liquid Crystal Research

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene has been explored for its utility in the synthesis of chiral precursor compounds leading to chiral liquid crystals. For instance, Bertini et al. (2003) detailed the synthesis of enantiopure trioxadecalin derived liquid crystals, highlighting the impact of the phenyl substituent on mesogenic properties. This research showcases the compound's role in developing materials with specific optical properties, which are crucial for applications in displays and optical devices B. Bertini, M. Perrin, D. Sinou, A. Thozet, V. Vill, 2003.

Organic Synthesis and Halogenation Reactions

In the domain of organic synthesis, the compound has been involved in the development of methodologies for creating complex organic structures. For example, Niknam and Nasehi (2002) demonstrated the use of 4-bromo-1-(3-chloropropyl)-2-methoxybenzene in the cleavage of epoxides into halohydrins, leveraging its reactivity for regioselective halogenation under mild conditions. This process is valuable for synthesizing intermediates in pharmaceuticals and agrochemicals K. Niknam, Taibeh Nasehi, 2002.

Analytical Chemistry Applications

The compound has also been utilized in analytical chemistry for the detection and quantification of potentially genotoxic impurities. Raman et al. (2017) developed sensitive methods for determining 1-bromo-3-chloropropane, among other impurities, in pharmaceutical compounds using advanced chromatographic techniques. This application underscores the importance of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene in ensuring the safety and compliance of pharmaceutical products N. Raman, A. Prasad, K. R. Reddy, K. Ramakrishna, 2017.

Material Science and Polymer Chemistry

In material science, the compound's derivatives have been investigated for their potential in creating high-performance materials. Jin et al. (2016) explored the addition of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene derivatives to [6,6]-phenyl-C61-butyric acid methyl ester for enhanced photovoltaic performance in polymer solar cells. This research highlights the compound's role in improving the efficiency of renewable energy technologies Bo Jin, Yin Yu, R. Peng, Lisheng Fan, Longhua Cai, Bin Fan, Xiaoshuang Gou, S. Chu, 2016.

properties

IUPAC Name

4-bromo-1-(3-chloropropyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEWPVQWZFDRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.